molecular formula C9H13NO3 B1422580 1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid CAS No. 1015770-72-5

1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Cat. No. B1422580
Key on ui cas rn: 1015770-72-5
M. Wt: 183.2 g/mol
InChI Key: FTWCGHJFEWJCMK-UHFFFAOYSA-N
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Patent
US08232409B2

Procedure details

Ethyl 1-oxa-2-aza-spiro[4.5]dec-2-ene-3-carboxylate (8.12 g, 38.5 mmol, as prepared in the previous step) was placed in a 200 mL round-bottom flask equipped with a magnetic stir bar, and MeOH (75 mL) and water (25 mL) were added. Lithium hydroxide monohydrate (1.77 g, 42.3 mmol) was added as a solid. The reaction was stirred at RT for 20 h, and the solvents were removed under reduced pressure. The resulting solid was triturated with ether and collected by filtration. The solid was then dissolved in water (200 mL) and acidified to pH 2 with 3 M aq HCl. The precipitate was isolated by filtration, washed well with water, air dried, and dried under vacuum. The filtrate was extracted three times with DCM (50 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered, and the solvent was removed under reduced pressure. The initial precipitate and the material from the extraction were combined, giving 5.81 g (83%) of the title compound. 1H-NMR (400 MHz, CDCl3) δ: 2.93 (s, 2H), 1.72-1.89 (m, 4H), 1.60-1.72 (m, 2H), 1.37-1.54 (m, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Lithium hydroxide monohydrate
Quantity
1.77 g
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:4][C:3]([C:11]([O:13]CC)=[O:12])=[N:2]1.CO.O.[OH-].[Li+]>O>[O:1]1[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:4][C:3]([C:11]([OH:13])=[O:12])=[N:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1N=C(CC12CCCCC2)C(=O)OCC
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
Lithium hydroxide monohydrate
Quantity
1.77 g
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 200 mL round-bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with ether
FILTRATION
Type
FILTRATION
Details
collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in water (200 mL)
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
washed well with water, air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
dried under vacuum
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted three times with DCM (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The initial precipitate and the material from the extraction

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
O1N=C(CC12CCCCC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.81 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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